N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Description
N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxane ring, and a phenylacetyl group
Properties
IUPAC Name |
N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-22(13-9-17-10-14-26-15-11-17)21(25)19-8-5-12-23(19)20(24)16-18-6-3-2-4-7-18/h2-4,6-7,17,19H,5,8-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEBYLBSCMCEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCOCC1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Oxane Ring: This step often involves the use of epoxides or other cyclic ethers.
Attachment of the Phenylacetyl Group: This is usually done through acylation reactions using phenylacetyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or ketones.
Reduction: This may result in the formation of alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide: shares similarities with other pyrrolidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
